3-Amino-N-(2-{4-[(3-methyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide
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Overview
Description
3-amino-N-[2-[4-[(3-methyl4,5-dihydropyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-[4-[(3-methyl4,5-dihydropyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the amino group, and subsequent functionalization to attach the sulfonamide and carboxamide groups.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using suitable amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[2-[4-[(3-methyl4,5-dihydropyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole ring and the attached functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-amino-N-[2-[4-[(3-methyl4,5-dihydropyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-[2-[4-[(3-methyl4,5-dihydropyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit kinases or other signaling molecules, thereby affecting cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-5-methylpyrazole
- 3-amino-1-phenylpyrazole
- 3-amino-4,5-dimethylpyrazole
Uniqueness
3-amino-N-[2-[4-[(3-methyl4,5-dihydropyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide and carboxamide groups, in particular, contribute to its potential as a versatile bioactive molecule with applications in various scientific fields.
Properties
CAS No. |
74210-75-6 |
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Molecular Formula |
C18H21N7O4S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-amino-N-[2-[4-[(5-methyl-3,4-dihydropyrazole-2-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H21N7O4S/c1-12-7-11-25(23-12)18(27)24-30(28,29)14-4-2-13(3-5-14)6-8-22-17(26)15-16(19)21-10-9-20-15/h2-5,9-10H,6-8,11H2,1H3,(H2,19,21)(H,22,26)(H,24,27) |
InChI Key |
VZRFUBRSILKDOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(CC1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=NC=CN=C3N |
Origin of Product |
United States |
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